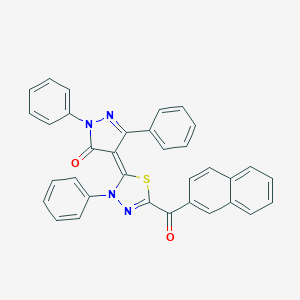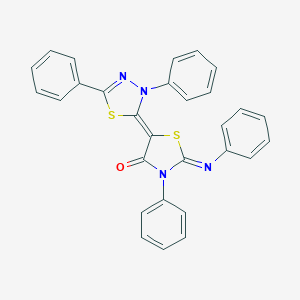![molecular formula C21H27N3O4S B283158 2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)
2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as EPPA, is a synthetic compound that belongs to the class of piperazine derivatives. The compound has gained significant attention in recent years due to its potential applications in the field of scientific research.
科学研究应用
EPPA has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. EPPA has also been investigated for its potential use as a diagnostic tool for certain diseases.
作用机制
The mechanism of action of EPPA is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors in the body. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound has also been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception and cell survival.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
EPPA has several advantages for use in lab experiments. The compound is easy to synthesize and has a high purity. EPPA has also been shown to be stable under a range of conditions, making it suitable for use in various assays. However, EPPA has some limitations for use in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, the mechanism of action of EPPA is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on EPPA. One direction is to further investigate the mechanism of action of the compound. This could provide insights into the potential therapeutic applications of EPPA. Another direction is to investigate the use of EPPA as a diagnostic tool for certain diseases. Additionally, future research could focus on developing more efficient synthesis methods for EPPA and improving its solubility in water.
Conclusion:
In conclusion, EPPA is a synthetic compound that has gained significant attention for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. EPPA has several advantages for use in lab experiments, including easy synthesis and high purity. However, the compound has some limitations, including low solubility in water. Future research on EPPA could provide insights into its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of EPPA involves the reaction of 4-ethylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide in the presence of a base. The resulting intermediate is then reacted with piperazine to yield EPPA. The synthesis method has been optimized to obtain high yields and purity of the compound.
属性
分子式 |
C21H27N3O4S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-(4-ethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-17-8-10-18(11-9-17)28-16-21(25)22-19-6-4-5-7-20(19)23-12-14-24(15-13-23)29(2,26)27/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChI 键 |
UMOQMEOBFHIPHI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)

![2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283083.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)


![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)